Cas no 86386-72-3 ((2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine)

(2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine structure
86386-72-3 structure
Product Name:(2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine
CAS-nummer:86386-72-3
MF:C12H15N
MW:173.254203081131
MDL:MFCD07406259
CID:1086808
PubChem ID:6198642
Update Time:2025-06-07

(2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine Chemische en fysische eigenschappen

Naam en identificatie

    • N-Allyl-3-phenylprop-2-en-1-amine
    • 3-phenyl-N-prop-2-enylprop-2-en-1-amine
    • N-allyl-3-phenyl-2-propen-1-amine(SALTDATA: FREE)
    • N-ALLYL-3-PHENYL-2-PROPEN-1-AMINE
    • N-allyl-3-phenylallylamine
    • N-Allyl-N-cinnamylamine
    • N-cinnamyl allylamine
    • N-cinnamyl-N-allylamine
    • (E)-3-phenyl-N-prop-2-enylprop-2-en-1-amine
    • NCGC00327497-01
    • CHEMBRDG-BB 9071121
    • [(2E)-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine
    • AKOS002617819
    • BS-36936
    • 86386-72-3
    • SCHEMBL3884865
    • MFCD07406259
    • AB01322480-02
    • (2E)-N-Allyl-3-phenyl-2-propen-1-amine
    • STK513138
    • (2E)-3-phenyl-N-(prop-2-en-1-yl)prop-2-en-1-amine
    • (2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine
    • MDL: MFCD07406259
    • Inchi: 1S/C12H15N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-9,13H,1,10-11H2/b9-6+
    • InChI-sleutel: MPYILWXWVRMLOH-RMKNXTFCSA-N
    • LACHT: N(CC=C)C/C=C/C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 173.12000
  • Monoisotopische massa: 173.120449483g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 5
  • Complexiteit: 155
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 12Ų

Experimentele eigenschappen

  • Dichtheid: 0.9±0.1 g/cm3
  • Smeltpunt: NA
  • Kookpunt: 283.1±19.0 °C at 760 mmHg
  • Vlampunt: 135.1°C
  • Brekindex: 1.559
  • PSA: 12.03000
  • LogboekP: 2.86630
  • Dampfdruk: 0.0±0.6 mmHg at 25°C

(2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine Beveiligingsinformatie

(2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine Douanegegevens

  • HS-CODE:2921499090
  • Douanegegevens:

    中国海关编码:

    2921499090

    概述:

    2921499090 其他芳香单胺及衍生物及它们的盐. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
E575215-50mg
[(2E)-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine
86386-72-3
50mg
$ 50.00 2022-06-05
TRC
E575215-100mg
[(2E)-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine
86386-72-3
100mg
$ 65.00 2022-06-05
TRC
E575215-500mg
[(2E)-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine
86386-72-3
500mg
$ 80.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196158-1g
[(2E)-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine
86386-72-3 98%
1g
¥546.00 2024-04-28
A2B Chem LLC
AD94381-250mg
N-Allyl-3-phenylprop-2-en-1-amine
86386-72-3 95%
250mg
$43.00 2024-04-19
A2B Chem LLC
AD94381-5g
N-Allyl-3-phenylprop-2-en-1-amine
86386-72-3 95+%
5g
$593.00 2023-12-30
A2B Chem LLC
AD94381-10g
N-Allyl-3-phenylprop-2-en-1-amine
86386-72-3 95+%
10g
$1573.00 2024-04-19
A2B Chem LLC
AD94381-25g
N-Allyl-3-phenylprop-2-en-1-amine
86386-72-3 95+%
25g
$2248.00 2024-04-19
A2B Chem LLC
AD94381-50g
N-Allyl-3-phenylprop-2-en-1-amine
86386-72-3 95+%
50g
$3463.00 2024-04-19
A2B Chem LLC
AD94381-100g
N-Allyl-3-phenylprop-2-en-1-amine
86386-72-3 95+%
100g
$4374.00 2024-04-19
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